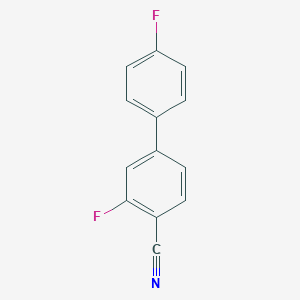

2-Fluoro-4-(4-fluorophenyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

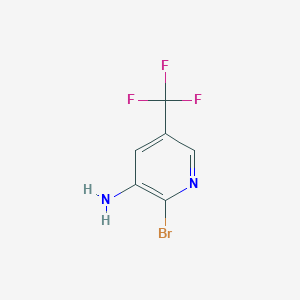

Synthesis Analysis

The synthesis of fluorinated benzonitriles and related compounds involves several steps, including halogenation, cyclization, and functional group transformations. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles involves Jacobsen cyclization and modifications to obtain pure samples of target compounds . Similarly, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile includes a different strategy to obtain higher chemical yields of the precursor and related analogues . The synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, is achieved through bromination, Grignard reaction, cyanidation, and amination .

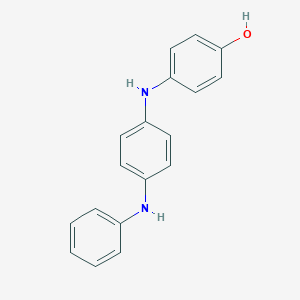

Molecular Structure Analysis

The molecular structure of fluorinated benzonitriles is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties and reactivity of the molecule. For example, the crystal structure of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate shows intermolecular hydrogen bonds and was analyzed using Hirshfeld surfaces and DFT calculations . The crystal structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile confirms the Z-configuration of the olefinic bond .

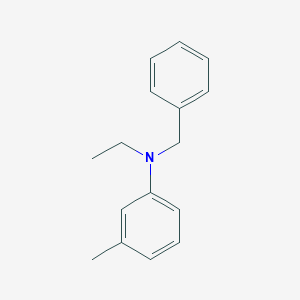

Chemical Reactions Analysis

Fluorinated benzonitriles can undergo various chemical reactions, including nucleophilic aromatic substitution, as seen in the synthesis of 2-(4'-fluorophenyl)-1,3-benzothiazole, which is an amyloid imaging agent . The nitrile function is also used for C-C bond formation reactions, which is important in synthesizing biologically active compounds .

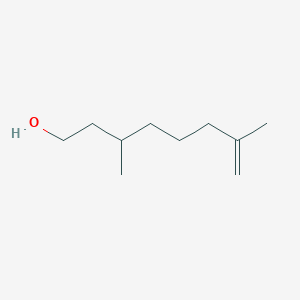

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitriles are influenced by the presence of fluorine atoms and the overall molecular structure. For instance, new luminescent benzonitriles with bent-core structures exhibit liquid crystalline behavior and photophysical properties, with potential applications as mesogens . The electrochemical study of one such compound shows a band gap of 1.89 eV with specific HOMO and LUMO energy levels . The solid-state chiral optical properties of a supramolecular organic fluorophore containing 4-(2-arylethynyl)-benzoic acid can be controlled by changing the arylethynyl group .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Fluoro-4-(4-fluorophenyl)benzonitrile is a compound with notable applications in the synthesis of pharmaceuticals and materials. Its derivatives and related compounds have been studied extensively for their chemical properties and potential applications.

Practical Synthesis of Derivatives : A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, has been developed. This method involves diazotization followed by coupling reactions, highlighting the utility of fluoro-substituted benzonitriles in complex synthesis processes (Qiu et al., 2009).

Influence on Fluorescence and Internal Conversion : The introduction of fluoro-substituents in benzonitriles affects fluorescence quantum yields and decay times in alkane solvents. This influence is attributed to the enhancement of radiationless deactivation processes, providing insights into the photophysical properties of fluoro-substituted benzonitriles (Druzhinin et al., 2001).

Applications in Material Science and Pharmacology

Pharmacological Intermediates : Fluoro-substituted benzonitriles serve as intermediates in the synthesis of various pharmacologically active compounds, such as bicalutamide, an antiandrogen medication used for the treatment of prostate cancer. The synthesis of 4-amino-2-(trifluoromethyl)benzonitrile as an intermediate showcases the compound's relevance in medicinal chemistry (Zhang Tong-bin, 2012).

Material Synthesis : The compound and its derivatives find use in the development of materials with high performance and distinct thermal properties. For instance, fluoro-substituted phthalazinones have been investigated for their potential applications in engineering plastics and membrane materials, underscoring the versatility of these compounds in materials science (Xiao et al., 2003).

Propriétés

IUPAC Name |

2-fluoro-4-(4-fluorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEUFKVNYRMLPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592955 |

Source

|

| Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(4-fluorophenyl)benzonitrile | |

CAS RN |

1214332-40-7 |

Source

|

| Record name | 3,4′-Difluoro[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.